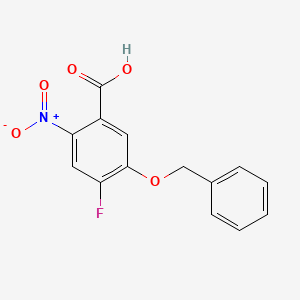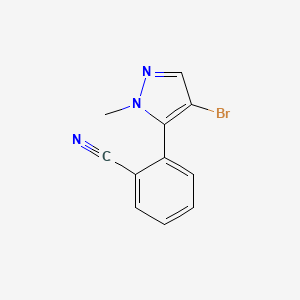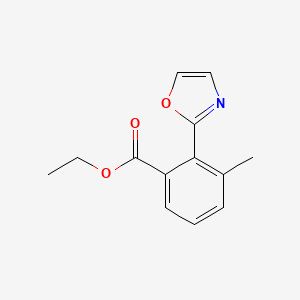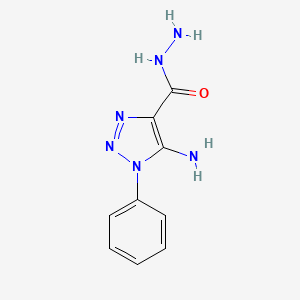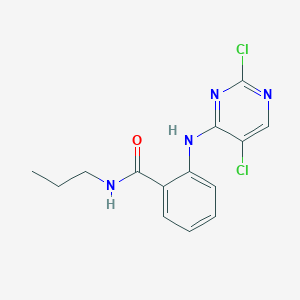
2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-propyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
The synthesis of 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide involves several steps. One common method includes the reaction of 2,5-dichloropyrimidine with aniline derivatives under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: It can also participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Aplicaciones Científicas De Investigación
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes that play a role in inflammatory processes.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide involves the inhibition of specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in inflammation and immune response .
Comparación Con Compuestos Similares
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide can be compared with other pyrimidine derivatives such as:
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine-based drugs.
2-Amino-4,6-dichloropyrimidine: Known for its antiviral and anti-inflammatory properties.
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide: Used in the production of antiviral nucleotide derivatives.
The uniqueness of 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide lies in its specific substitution pattern and its potential as a CDK2 inhibitor, making it a promising candidate for anticancer drug development .
Propiedades
Fórmula molecular |
C14H14Cl2N4O |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-2-7-17-13(21)9-5-3-4-6-11(9)19-12-10(15)8-18-14(16)20-12/h3-6,8H,2,7H2,1H3,(H,17,21)(H,18,19,20) |
Clave InChI |
RCGXSXKKFPSXLY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


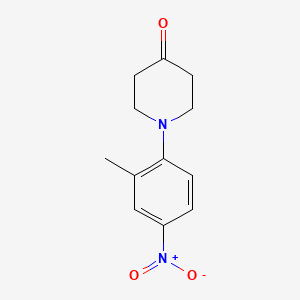
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)

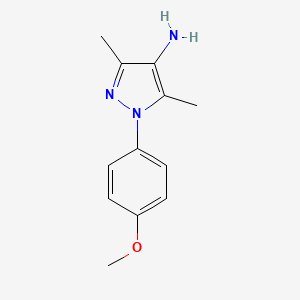

![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)


